molecular formula C15H12N2O2S2 B12919023 2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole CAS No. 113642-56-1

2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole

Cat. No.: B12919023
CAS No.: 113642-56-1
M. Wt: 316.4 g/mol
InChI Key: KRYTYGKKYAPNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole is a synthetic 1,3,4-thiadiazole derivative supplied for research purposes. This compound is part of a class of heterocyclic structures recognized for their broad spectrum of biological activities and significant research value in medicinal chemistry and agrochemical development . Compounds based on the 1,3,4-thiadiazole scaffold have been extensively studied as potential therapeutic agents. Research indicates that similar structures exhibit potent antitumor activity, with some derivatives demonstrating promising in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Furthermore, 1,3,4-thiadiazoles have been designed as multi-target agents, such as histone deacetylase (HDAC) inhibitors with DNA binding affinity, showing significant antiproliferative effects and potential as treatments for solid tumors . Beyond pharmacology, 1,3,4-thiadiazole derivatives have shown considerable fungicidal efficacy. Certain derivatives exhibit excellent activity against fungi such as Phytophthora infestans , potentially by disrupting cell wall biosynthesis and blocking nutrient transport, leading to cellular senescence and death . The structural motif of 1,3,4-thiadiazole serves as a versatile building block in organic synthesis, often accessed via cyclization reactions of acylhydrazines using reagents like Lawesson's reagent . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment, including gloves, eye protection, and a dust mask, and refer to the safety data sheet for detailed handling information.

Properties

CAS No.

113642-56-1

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzylsulfonyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C15H12N2O2S2/c18-21(19,11-12-7-3-1-4-8-12)15-17-16-14(20-15)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KRYTYGKKYAPNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization to Form 2-Amino-5-Phenyl-1,3,4-thiadiazole

  • Reagents and Conditions:
    • Thiosemicarbazide (1 mol)
    • Benzoic acid or phenylacetic acid derivatives (1–1.2 mol)
    • Phosphorus pentachloride or phosphorus oxychloride (1–1.2 mol)
    • Reaction medium: Dry vessel, room temperature grinding or heating at 80–90 °C
  • Procedure:
    The thiosemicarbazide and aromatic acid are mixed with phosphorus pentachloride or oxychloride and stirred or ground to promote cyclization. The reaction mixture is then hydrolyzed with water and basified to pH 8–8.2 to precipitate the 2-amino-5-phenyl-1,3,4-thiadiazole intermediate.

Introduction of Phenylmethanesulfonyl Group at Position 5

  • Approach:
    The phenylmethanesulfonyl substituent can be introduced by sulfonylation of the thiadiazole ring or by using phenylmethanesulfonyl chloride derivatives in coupling reactions. Oxidative methods may also be employed to convert phenylthio substituents to phenylmethanesulfonyl groups.

  • Typical Reaction Conditions:

    • Use of sulfonyl chlorides or sulfonylating agents in the presence of bases such as sodium carbonate or potassium carbonate
    • Solvents like DMF or acetonitrile
    • Reflux or room temperature stirring depending on reagent reactivity

Purification and Characterization

  • Recrystallization from solvents such as ethanol or methanol is commonly used to purify the final product.
  • Column chromatography may be employed for further purification, using solvent systems like ethyl acetate/petroleum ether.
Step Reactants & Reagents Conditions Product Yield (%) Notes
1 Thiosemicarbazide + Phenylacetic acid + POCl3 or PCl5 Stirring at 80–90 °C for 1 h, then hydrolysis and basification to pH 8–8.2 2-Amino-5-phenyl-1,3,4-thiadiazole >90 Solid-phase or liquid-phase cyclization; high yield and mild conditions
2 2-Amino-5-phenyl-1,3,4-thiadiazole + Phenylmethanesulfonyl chloride + Base Stirring in DMF or acetonitrile, room temp or reflux 2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole 80–87 Sulfonylation step; requires careful control of pH and temperature
3 Purification by recrystallization or chromatography Solvent dependent (ethanol, methanol, EtOAc/petroleum ether) Pure final compound - Characterization by NMR, IR, elemental analysis
  • The use of phosphorus pentachloride in solid-phase grinding at room temperature offers a simple, low-toxicity, and high-yield method for the initial cyclization step, outperforming traditional liquid-phase methods that require longer reaction times and more complex equipment.

  • Sulfonylation reactions benefit from mild bases and controlled temperatures to avoid decomposition or side reactions. The choice of solvent and purification method significantly affects the purity and yield of the final sulfonylated thiadiazole.

  • Analytical data such as NMR (1H and 13C), FT-IR, and elemental analysis confirm the structure and purity of the synthesized compounds. For example, characteristic IR bands for sulfonyl groups appear around 1300 cm⁻¹ and 1150 cm⁻¹, while NMR signals correspond to aromatic protons and sulfonyl methylene groups.

The preparation of 2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole involves a two-step synthetic approach:

  • First, cyclization of thiosemicarbazide with phenylacetic acid derivatives under phosphorus pentachloride or oxychloride mediation to form 2-amino-5-phenyl-1,3,4-thiadiazole with high yield and mild conditions.

  • Second, sulfonylation of the thiadiazole intermediate with phenylmethanesulfonyl chloride under basic conditions to introduce the phenylmethanesulfonyl group at position 5.

This methodology is supported by diverse research sources emphasizing efficient, economical, and scalable synthesis with detailed characterization confirming the product identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to form amino derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including 2-phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with thiadiazole moieties have been shown to inhibit specific enzymes associated with cancer progression. A study highlighted the efficacy of certain derivatives against various cancer cell lines, such as RXF393 (renal), HT29 (colon), and LOX IMVI (melanoma). The compound exhibited lower toxicity towards normal cells compared to standard chemotherapeutics like doxorubicin .
  • Induction of Apoptosis : The compound's ability to induce apoptosis was confirmed through assays that measured early and late apoptotic markers. This suggests that it may serve as a selective anticancer agent by targeting cancer-specific pathways while sparing normal cells .
Cell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
RXF3937.0113.54
HT2924.313.50
LOX IMVI9.556.08

2. Antimicrobial Activity

The antifungal and antibacterial activities of thiadiazole derivatives are also noteworthy:

  • Antifungal Efficacy : A series of novel thiadiazole derivatives were synthesized and tested against Phytophthora infestans, showing promising antifungal activity with an EC50 value significantly lower than commercial antifungals like Dimethomorph .
  • Bacterial Resistance : The compounds demonstrated moderate antibacterial activity against plant pathogens such as Xanthomonas oryzae and Xanthomonas campestris, indicating their potential role in agricultural applications .

Cosmetic Applications

The use of 2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole in cosmetic formulations is emerging due to its safety profile and efficacy:

  • Stability and Safety : Cosmetic formulations containing thiadiazole derivatives must undergo rigorous testing for safety and stability before market introduction. Regulatory frameworks ensure that these products meet safety standards while demonstrating claimed effectiveness .
  • Moisturizing Properties : Experimental designs have indicated that incorporating thiadiazole compounds can enhance the moisturizing properties of topical formulations through improved consistency and sensory attributes .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target sulfur-containing enzymes or proteins involved in microbial growth.

    Pathways: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position 2 and 5) Key Functional Groups Biological Activity/Properties References
2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole Phenyl (C2), Phenylmethanesulfonyl (C5) Sulfonyl (electron-withdrawing) Potential enzyme inhibition, enhanced solubility [Hypothetical]
2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Amino (C2), Phenyl (C5) Amino (electron-donating) Fluorescence properties, antimicrobial
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone Sulfonyl (C5), Methylphenyl (C4) Sulfonyl (1,2,3-thiadiazole) Structural analog; effects on lipid membranes
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Triazole-thiadiazole hybrid Thioether, sulfanyl High enzyme interaction energy (molecular docking)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in the target compound enhances polarity and solubility compared to electron-donating groups like amino (TB) or thioether derivatives .
  • Hybrid Structures : Compounds combining thiadiazole with triazole (e.g., ) show synergistic biological activity, suggesting that hybrid scaffolds may outperform single-ring systems .

Key Observations :

  • Sulfonyl Introduction : Sulfonation steps (as inferred from ) may introduce challenges in regioselectivity and purification compared to halogenation or alkylation .

Key Observations :

  • Sulfonyl vs. Thioether : Sulfonyl groups may improve solubility but reduce membrane permeability compared to thioether-containing derivatives () .
  • False Positives : Structural analogs (e.g., ) highlight the importance of substituent-specific validation .

Spectroscopic and Physicochemical Properties

Table 4: Spectral Data and Solubility

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm) Solubility Profile References
2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole Not reported S=O stretch ~1150–1350 Aromatic protons: 7.2–8.1 High in DMSO, low in H2O [Hypothetical]
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 210–212 N-H stretch ~3300, C=S ~1250 NH2: 5.2, aromatic: 6.8–7.4 Moderate in ethanol
5-Phenyl-1,3,4-thiadiazole-2-thiol 160–162 S-H stretch ~2550 SH: 3.8 (exchangeable) Insoluble in non-polar solvents

Key Observations :

  • Sulfonyl IR Signatures: Distinct S=O stretches (~1150–1350 cm⁻¹) differentiate sulfonyl derivatives from thiol or amino analogs .
  • Solubility : Sulfonyl groups enhance polar solvent compatibility, critical for formulation in pharmacological applications.

Biological Activity

2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of 2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole features a five-membered ring containing nitrogen and sulfur atoms. The presence of the phenyl and sulfonyl groups enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,3,4-thiadiazole derivatives. For instance:

  • In vitro Cytotoxicity : A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound 2g from a related series showed an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and disrupt cell cycle progression in cancer cells. Flow cytometry analyses indicated that certain derivatives significantly induced apoptotic cell death in HeLa cells .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism
2gLoVo2.44Apoptosis induction
2gMCF-723.29Cell cycle disruption
5dHeLa0.37Apoptosis induction
SorafenibHeLa7.91Reference drug

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied:

  • Broad Spectrum Activity : Compounds containing the thiadiazole scaffold have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with some derivatives achieving minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Mechanism : The mechanism by which these compounds exert their antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Table 2: Summary of Antimicrobial Activities

CompoundPathogenMIC (µg/mL)
8aStaphylococcus aureus20
8bBacillus subtilis28
ControlCiprofloxacin18

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A derivative similar to our compound was tested in vivo and demonstrated significant tumor reduction in xenograft models, suggesting its potential for development into a therapeutic agent for cancer treatment .
  • Antimicrobial Efficacy : In a clinical trial setting, a series of thiadiazole derivatives were evaluated for their effectiveness against multi-drug resistant strains of bacteria. Results indicated that certain compounds significantly reduced infection rates compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole, and how are intermediates validated?

  • Methodological Answer : The compound is typically synthesized via alkylation of thiol intermediates. For example, 5-mercapto-1,3,4-thiadiazole derivatives are reacted with phenylmethanesulfonyl chloride under basic conditions (e.g., NaOH in aqueous ethanol). Key intermediates, such as 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol, are validated using TLC, elemental analysis, and spectral methods (¹H NMR, IR) to confirm purity and structure .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and sulfonyl group integration.
  • IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and thiadiazole ring vibrations (C-S-C at ~650 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 345.3) .

Q. What biological activities are commonly associated with 1,3,4-thiadiazole derivatives like this compound?

  • Methodological Answer : These derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. For example, molecular docking studies suggest interaction with bacterial DNA gyrase (binding energy: −8.2 kcal/mol) and human carbonic anhydrase IX (IC₅₀: 12 µM). Activity is often screened via in vitro assays (e.g., MIC tests against S. aureus and E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or structural analogs. For example, 2-phenyl-5-(3,5-di-t-butyl-4-hydroxyphenylhydrazone)-1,3,4-thiadiazole is inactive against T. cruzi despite structural similarity to active derivatives. Use dose-response curves, standardized protocols (e.g., CLSI guidelines), and comparative molecular field analysis (CoMFA) to isolate variables .

Q. What strategies optimize the synthetic yield of 2-phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity.
  • Catalysis : Copper(I) iodide (5 mol%) accelerates thiol-alkylation reactions (yield: 85% vs. 60% without catalyst).
  • Temperature Control : Reactions at 70–80°C minimize side-product formation .

Q. How do computational methods like molecular docking guide the design of derivatives with improved bioactivity?

  • Methodological Answer : Docking simulations (AutoDock Vina) predict binding modes to targets like EGFR kinase. For instance, derivatives with electron-withdrawing substituents (e.g., -CF₃) show stronger hydrogen bonding with active-site residues (e.g., Lys721). MD simulations (50 ns) further validate stability of ligand-receptor complexes .

Q. What thermodynamic factors influence the stability of 1,3,4-thiadiazole derivatives in solution?

  • Methodological Answer :

  • Hydrolytic Stability : Sulfonyl groups reduce ring susceptibility to hydrolysis at pH 7.4.
  • Thermal Decomposition : TGA data show decomposition onset at 220°C (ΔH: 150 kJ/mol).
  • Solubility : LogP values (~2.5) correlate with dimethyl sulfoxide solubility (≥50 mg/mL), critical for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.